molecular formula C8H6BrN3 B1377838 8-Bromoquinazolin-2-amine CAS No. 1780759-87-6

8-Bromoquinazolin-2-amine

Cat. No.: B1377838
CAS No.: 1780759-87-6
M. Wt: 224.06 g/mol
InChI Key: IVNZJECPQXPGRG-UHFFFAOYSA-N
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Description

8-Bromoquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C8H6BrN3. It is a derivative of quinazoline, where a bromine atom is substituted at the 8th position and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinazolin-2-amine typically involves the bromination of quinazoline derivatives followed by amination. One common method includes the reaction of 8-bromoquinazoline with ammonia or an amine under suitable conditions to introduce the amino group at the 2nd position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent amination reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromoquinazolin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 8-Bromoquinazolin-2-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in specific synthetic and medicinal applications .

Properties

IUPAC Name

8-bromoquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNZJECPQXPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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